molecular formula C20H19N5OS3 B4929592 N-(2-methylphenyl)-2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]acetamide

N-(2-methylphenyl)-2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]acetamide

Cat. No.: B4929592
M. Wt: 441.6 g/mol
InChI Key: GIWWQQHEYKMSIJ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structure, which includes multiple sulfur and nitrogen atoms

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS3/c1-11-6-3-4-8-13(11)21-15(26)10-28-20-24-23-17-16-12-7-5-9-14(12)29-18(16)22-19(27-2)25(17)20/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWQQHEYKMSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C(=NC4=C3C5=C(S4)CCC5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the tetrazatetracyclo structure: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the formation of the complex ring system.

    Introduction of the sulfanyl groups: This step requires the use of sulfur-containing reagents to introduce the sulfanyl groups at specific positions on the ring structure.

    Attachment of the acetamide group: The final step involves the reaction of the intermediate compound with 2-methylphenylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Material Science: Its stability and electronic properties could be useful in the development of new materials.

Biology and Medicine

    Drug Development: The compound’s ability to interact with biological molecules makes it a potential lead compound for the development of new drugs.

    Biological Probes: It can be used as a probe to study various biological processes due to its unique chemical properties.

Industry

    Polymer Chemistry: The compound can be used in the synthesis of novel polymers with unique properties.

    Electronics: Its electronic properties make it a candidate for use in electronic devices.

Mechanism of Action

The mechanism by which N-(2-methylphenyl)-2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]acetamide is unique due to its complex structure, which includes multiple sulfur and nitrogen atoms. This structure gives it unique chemical and physical properties, making it a valuable compound for various applications.

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